molecular formula C15H14N2O4S B5706797 (2E)-3-(4-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID

(2E)-3-(4-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID

Cat. No.: B5706797
M. Wt: 318.3 g/mol
InChI Key: IEYOYWYBGKPYMJ-VMPITWQZSA-N
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Description

(2E)-3-(4-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID is a complex organic compound characterized by the presence of a pyridine ring, a sulfonamide group, and a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a series of reactions to introduce the methyl group at the 3-position.

    Sulfonamide Formation: The pyridine derivative is then reacted with a sulfonyl chloride to form the sulfonamide group.

    Coupling with Phenylacetic Acid: The sulfonamide derivative is coupled with phenylacetic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-(4-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(4-{[(PYRIDIN-3-YL)METHYL]SULFAMOYL}PHENYL)PROP-2-ENOIC ACID is unique due to its combination of a pyridine ring, sulfonamide group, and propenoic acid moiety. This structural combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(E)-3-[4-(pyridin-3-ylmethylsulfamoyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-15(19)8-5-12-3-6-14(7-4-12)22(20,21)17-11-13-2-1-9-16-10-13/h1-10,17H,11H2,(H,18,19)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYOYWYBGKPYMJ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822567
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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